4-[(3S)-piperidine-3-carbonyl]morpholine
Overview
Description
4-[(3S)-piperidine-3-carbonyl]morpholine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a piperidine ring and a morpholine ring, making it a unique structure with diverse biological activities.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, amorolfine, a morpholine antifungal drug, inhibits the fungal enzymes D14 reductase and D7-D8 isomerase .
Mode of Action
In the case of amorolfine, the inhibition of fungal enzymes affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes . This could provide a general idea of how 4-[(3S)-piperidine-3-carbonyl]morpholine might interact with its targets.
Biochemical Pathways
Piperidine derivatives have been found to have a significant impact on various biological and pharmacological activities . For example, amorolfine’s inhibition of fungal enzymes disrupts fungal sterol synthesis pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as dextromoramide, have been studied . Dextromoramide has a mean elimination half-life of 215.3 ± 78.4 minutes and a volume of distribution of 0.58 ± 0.20 L/kg . Peak plasma levels are reached within 0.5–4.0 h after dosing .
Result of Action
It is known that piperidine derivatives are used in the synthesis of pharmaceuticals with substantial interest .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
4-[(3S)-piperidine-3-carbonyl]morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the carbonic anhydrase enzyme, which is crucial for maintaining homeostasis in processes such as respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance . The compound can bind to the active site of carbonic anhydrase, inhibiting its activity and thereby affecting these physiological processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by this compound can lead to altered pH regulation within cells, impacting metabolic activities and gene expression patterns . Additionally, this compound has been observed to affect the proliferation and differentiation of certain cell types, making it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit carbonic anhydrase is a key aspect of its mechanism of action. By binding to the enzyme’s active site, this compound prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons, thereby disrupting normal cellular processes . This inhibition can lead to downstream effects on cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functionLong-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of carbonic anhydrase, resulting in persistent alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects. At higher doses, toxic effects such as metabolic imbalances and organ dysfunction have been observed . These findings highlight the importance of dosage optimization for potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase. The inhibition of this enzyme by this compound affects metabolic flux and metabolite levels, particularly those related to pH regulation and bicarbonate production . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular distribution of this compound is essential for elucidating its precise biochemical effects and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3S)-piperidine-3-carbonyl]morpholine typically involves the coupling of a piperidine derivative with a morpholine derivative. One common method is the reductive amination of 3-piperidone with morpholine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3S)-piperidine-3-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted morpholine and piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
4-[(3S)-piperidine-3-carbonyl]morpholine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities.
Morpholine derivatives: Compounds with a morpholine ring that have diverse applications in chemistry and medicine.
Piperazine derivatives: These compounds have a similar structure but with a different ring system, leading to distinct biological properties.
The uniqueness of this compound lies in its combined piperidine and morpholine rings, which confer unique chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
morpholin-4-yl-[(3S)-piperidin-3-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAQRKAOFPLUCJ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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